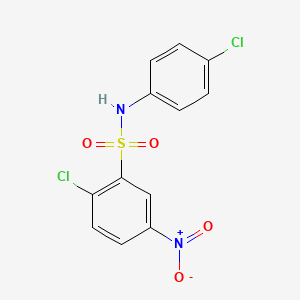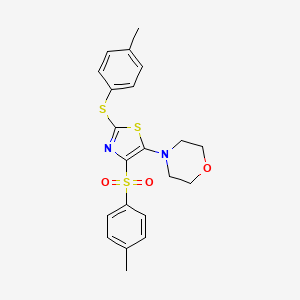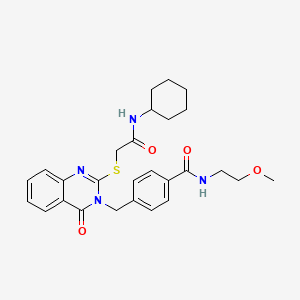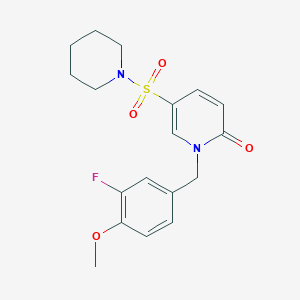![molecular formula C12H15NO3S B2800094 N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide CAS No. 2305395-81-5](/img/structure/B2800094.png)
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide, also known as MSE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of sulfonamide compounds, which have been used in a variety of research fields due to their unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. One study found that this compound inhibited the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of HDAC activity. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to have potent anticancer activity, making it a promising candidate for further research in this area. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide. One area of interest is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of inflammatory diseases. Finally, this compound may have potential applications in the development of new materials or as a reagent in organic synthesis.
Synthesis Methods
The synthesis of N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-propene in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-[2-(4-Methylphenyl)sulfonylethyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a potential anticancer agent. One study found that this compound inhibited the growth of several cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-12(14)13-8-9-17(15,16)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTILNSPHLPYOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)
![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)


![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)



![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)


![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2800033.png)
